1-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate
Overview
Description
1-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate is an organosilicon compound known for its significant reactivity and versatility in organic synthesis. This compound is characterized by the presence of a trimethylsilyl group attached to a naphthyl ring, which is further bonded to a trifluoromethanesulfonate group. It is a colorless, moisture-sensitive liquid that plays a crucial role in various chemical transformations.
Mechanism of Action
Target of Action
1-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate primarily targets carbonyl compounds, such as ketones and aldehydes. These targets play a crucial role in organic synthesis, where they are often activated to form more reactive intermediates. The compound’s ability to activate these carbonyl groups makes it a valuable reagent in various chemical reactions .
Mode of Action
This compound interacts with its targets by acting as a strong electrophile. When it encounters a carbonyl compound, it facilitates the formation of silyl enol ethers by silylating the oxygen atom of the carbonyl group. This interaction increases the reactivity of the carbonyl compound, enabling further chemical transformations .
Biochemical Pathways
The biochemical pathways affected by this compound involve the formation of silyl enol ethers and other silylated intermediates. These pathways are essential in organic synthesis, particularly in the formation of complex molecules. The compound’s action leads to the generation of highly reactive intermediates that can undergo various downstream reactions, such as nucleophilic additions and substitutions .
Pharmacokinetics
The pharmacokinetics of this compound, in terms of absorption, distribution, metabolism, and excretion (ADME), are primarily influenced by its chemical structure. The compound’s trimethylsilyl group enhances its lipophilicity, facilitating its absorption into organic solvents. Its trifluoromethanesulfonate group, being a strong leaving group, aids in its reactivity and subsequent metabolism. The compound’s stability in various environments impacts its bioavailability and effectiveness in chemical reactions .
Result of Action
The molecular and cellular effects of this compound’s action include the formation of highly reactive silyl enol ethers and other silylated intermediates. These intermediates are crucial for the synthesis of complex organic molecules. The compound’s action results in increased reactivity of carbonyl compounds, enabling efficient and selective chemical transformations .
Action Environment
Environmental factors such as moisture, temperature, and solvent choice significantly influence the action, efficacy, and stability of this compound The compound is highly sensitive to moisture, which can lead to hydrolysis and loss of reactivityThese factors ensure the compound’s stability and effectiveness in organic synthesis .
Preparation Methods
The synthesis of 1-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate typically involves the reaction of anhydrous trifluoromethanesulfonic acid with anhydrous trimethylchlorosilane. The reaction is carried out at temperatures ranging from 10°C to 30°C for approximately 12 hours under an inert gas atmosphere. After the reaction, the product is purified through reduced pressure distillation, yielding the desired compound . Another method involves the reaction of hydroxytrimethylsilane with a compound of the general formula CF3SO2X, where X can be Cl, F, or OSO2CF3 .
Chemical Reactions Analysis
1-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Hydrolysis: It is highly sensitive to hydrolysis, forming trimethylsilanol and trifluoromethanesulfonic acid.
Silylation: It is effective in the silylation of alcohols and amines, forming trimethylsilyl ethers and amines.
Activation of Carboxylic Acids and Esters: It activates carboxylic acids and esters, making them more reactive towards nucleophiles.
Glycosylation Reactions: It is widely used as a catalyst in glycosylation reactions, facilitating the formation of glycosidic bonds.
Common reagents used in these reactions include triethylamine, 2,6-lutidine, and various nucleophiles. The major products formed depend on the specific reaction but often include silyl enol ethers, amides, and esters.
Scientific Research Applications
1-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate has a broad range of applications in scientific research:
Organic Synthesis: It is used to prepare powerful Lewis acids, such as difluoroboron triflate etherate, and as a reagent in cyclization reactions.
Glycosylation: It plays a crucial role in glycosylation reactions, essential for synthesizing complex carbohydrates and glycoproteins.
Activation of Carbonyl Compounds: It is employed in the conversion of carbonyl compounds to their enol ethers.
Comparison with Similar Compounds
1-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate is unique due to its combination of a trimethylsilyl group and a trifluoromethanesulfonate group, which endows it with remarkable reactivity and stability. Similar compounds include:
Trimethylsilyl Trifluoromethanesulfonate: Known for its use in silylation and activation of carbonyl compounds.
(Trimethylsilyl)methyl Trifluoromethanesulfonate: Used as a trimethylsilylmethylating reagent.
tert-Butyldimethylsilyl Trifluoromethanesulfonate: Employed in silylation reactions.
These compounds share similar reactivity but differ in their specific applications and the stability of the resulting silyl derivatives.
Properties
IUPAC Name |
(1-trimethylsilylnaphthalen-2-yl) trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3O3SSi/c1-22(2,3)13-11-7-5-4-6-10(11)8-9-12(13)20-21(18,19)14(15,16)17/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFMFICBVHCWGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C=CC2=CC=CC=C21)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3O3SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20454460 | |
Record name | 1-(Trimethylsilyl)naphthalen-2-yl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20454460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252054-88-9 | |
Record name | 1-(Trimethylsilyl)naphthalen-2-yl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20454460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-(Trimethylsilyl)-2-naphthyl Trifluoromethanesulfonate in perylene modification?
A1: this compound acts as a dienophile in a [4+2] cycloaddition reaction, also known as the Diels-Alder reaction, with perylene derivatives. [] This reaction allows for the extension of the perylene core by attaching a naphthalene ring system at the bay region. This structural modification is particularly interesting as it can significantly influence the electroluminescent properties of the perylene derivative. []
Q2: Why is bay region functionalization of perylene derivatives important?
A2: Bay region functionalization of perylene derivatives is crucial because it allows for fine-tuning of their photophysical properties. [] The extended π-conjugation resulting from attaching groups to the bay region directly impacts the electronic structure and consequently, the light absorption and emission characteristics of the molecule. This is particularly relevant for applications in organic electronics, such as organic light-emitting diodes (OLEDs), where precise control over color and efficiency is critical. []
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